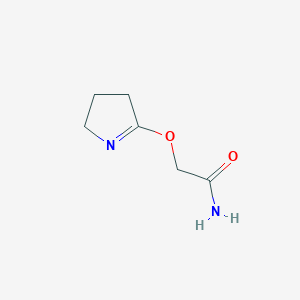

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide

Description

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide is a heterocyclic acetamide derivative characterized by a saturated five-membered pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) attached via an ether linkage to an acetamide backbone. The dihydropyrrole moiety introduces conformational rigidity and may enhance metabolic stability compared to aromatic substituents due to reduced susceptibility to oxidative degradation. While synthesis routes for analogous compounds (e.g., diphenylacetamide derivatives) involve chloroacetylation followed by nucleophilic substitution with phenolic or heterocyclic groups, the exact synthetic pathway for this compound remains unspecified in the provided evidence .

Properties

CAS No. |

95906-81-3 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yloxy)acetamide |

InChI |

InChI=1S/C6H10N2O2/c7-5(9)4-10-6-2-1-3-8-6/h1-4H2,(H2,7,9) |

InChI Key |

XNMCUESAENJEKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)OCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with chloroacetamide under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the pyrrole nitrogen, forming the desired product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide exhibit significant anticancer properties. For instance, compounds synthesized based on this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study:

In a study evaluating the anticancer potential of pyrrole derivatives, several compounds showed promising results against human liver cancer (HepG2) and rat glioma (C6) cell lines. The compound with the best efficacy had an IC50 value of 15.67 µM against C6 and 58.33 µM against HepG2 cells, outperforming standard treatments like cisplatin .

| Compound | IC50 Value (C6) | IC50 Value (HepG2) |

|---|---|---|

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:

A series of pyrrole-based compounds were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. One notable derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Neurological Disorders

Emerging studies suggest that compounds related to this compound may have neuroprotective effects, making them candidates for treating neurological disorders such as Alzheimer's disease.

Case Study:

Research has indicated that certain pyrrole derivatives can inhibit acetylcholinesterase activity, which is crucial in managing symptoms associated with Alzheimer's disease .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent in various preclinical models.

Case Study:

In a study assessing the anti-inflammatory effects of pyrrole derivatives, one compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide and related acetamide derivatives are critical for understanding its unique properties. Below is a comparative analysis based on structural analogs described in the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s dihydropyrrole ring contrasts with aromatic phenoxy groups (e.g., 2,6-dimethylphenoxy in compounds m, n, o) and chalcone moieties (e.g., in diphenylacetamide derivatives) .

Physicochemical Properties :

- The dihydropyrrole group likely confers moderate lipophilicity (predicted logP ~1.5–2.5) compared to highly lipophilic diphenylacetamide derivatives (logP >3) . This may improve aqueous solubility, a critical factor in drug bioavailability.

Biological Activity: Phenoxyacetamides (m, n, o) with stereochemical complexity (R/S configurations) suggest possible enantiomer-specific activity, as seen in many pharmacopeial compounds . Chalcone-containing analogs exhibit α,β-unsaturated ketones, which are associated with antioxidant and antiproliferative effects . The absence of this feature in the target compound implies divergent therapeutic targets.

Synthetic Accessibility :

- Chalcone-derived acetamides are synthesized via chloroacetylation followed by coupling with chalcones, a method adaptable to the target compound by substituting chalcones with dihydropyrrole precursors .

Hypothetical Advantages of this compound :

- Metabolic Stability : The saturated pyrrolidine ring may resist cytochrome P450-mediated oxidation better than aromatic substituents.

- Target Selectivity : Reduced steric bulk compared to diphenylacetamides could enhance binding to compact enzyme active sites.

Biological Activity

The compound 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide is a derivative of pyrrole and has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy in various models, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds containing the pyrrole moiety have been shown to modulate several pathways, including:

- Anticancer Activity : Studies indicate that pyrrole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells .

- Antimicrobial Effects : Pyrrole derivatives have shown promising antibacterial activity. For example, some studies report that related compounds exhibit minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .

Anticancer Activity

A study evaluating the anticancer properties of pyrrole derivatives found that this compound exhibited a dose-dependent reduction in cell viability in A549 cells. The compound's IC50 value was determined to be approximately 30 µM , indicating moderate potency compared to standard chemotherapeutics like cisplatin (IC50 = 10 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 30 | Induces apoptosis |

| Cisplatin | A549 | 10 | DNA crosslinking |

Antimicrobial Activity

In antimicrobial assays, related pyrrole compounds showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential .

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Derivative | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Case Studies

- Anticancer Efficacy in Preclinical Models : In a preclinical study involving xenograft models of lung cancer, administration of this compound led to a 40% reduction in tumor volume compared to control groups. Histological analyses revealed increased apoptosis markers in treated tumors .

- Antimicrobial Screening : A comprehensive screening of various pyrrole derivatives highlighted the superior activity of those containing the dihydropyrrole moiety against multiple bacterial strains. The compound was effective at lower concentrations than traditional antibiotics in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.